2-(Allylthio)-4,6-dichloro-1,3,5-triazine
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Overview
Description
2-(Allylthio)-4,6-dichloro-1,3,5-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of allylthio and dichloro groups in this compound imparts unique chemical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allylthio)-4,6-dichloro-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with allylthiol. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution of chlorine atoms with the allylthio group. The reaction is conducted under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced reactors and optimized reaction conditions can lead to the large-scale production of this compound with minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(Allylthio)-4,6-dichloro-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the triazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The allylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, thiols, and bases (e.g., sodium hydroxide) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid are employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Substitution Reactions: Products include various substituted triazines with different functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include reduced derivatives of the original compound.
Scientific Research Applications
2-(Allylthio)-4,6-dichloro-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Allylthio)-4,6-dichloro-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in microbial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(Allylthio)-4,6-dichloro-1,3,5-triazine can be compared with other similar compounds, such as:
2-(Allylthio)-1,3,5-triazine: Lacks the dichloro groups, which may result in different chemical properties and reactivity.
4,6-Dichloro-1,3,5-triazine: Lacks the allylthio group, which affects its biological activity and chemical behavior.
2-(Allylthio)-4-chloro-1,3,5-triazine: Contains only one chlorine atom, leading to differences in reactivity and applications.
The presence of both allylthio and dichloro groups in this compound makes it unique, providing a balance of reactivity and stability that is valuable in various research and industrial applications.
Properties
Molecular Formula |
C6H5Cl2N3S |
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Molecular Weight |
222.09 g/mol |
IUPAC Name |
2,4-dichloro-6-prop-2-enylsulfanyl-1,3,5-triazine |
InChI |
InChI=1S/C6H5Cl2N3S/c1-2-3-12-6-10-4(7)9-5(8)11-6/h2H,1,3H2 |
InChI Key |
CAPAPJNZARLSQM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=NC(=NC(=N1)Cl)Cl |
Origin of Product |
United States |
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